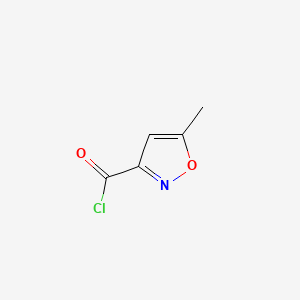

5-Methylisoxazole-3-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVNMWDLOGSUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192639 | |

| Record name | 5-Methylisoxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39499-34-8 | |

| Record name | 5-Methyl-3-isoxazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39499-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisoxazole-3-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039499348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisoxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoxazole-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methylisoxazole-3-carbonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44ERP489RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylisoxazole-3-carbonyl Chloride: A Comprehensive Guide to Reactivity, Stability, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carbonyl chloride is a highly reactive acyl chloride that serves as a pivotal building block in medicinal chemistry and drug discovery. Its structure, featuring an isoxazole ring coupled with a reactive carbonyl chloride, provides a unique combination of steric and electronic properties valuable for the synthesis of novel therapeutic agents.[1] This guide offers an in-depth exploration of its chemical reactivity, stability considerations, and practical applications, providing researchers with the technical insights required for its effective use in the laboratory.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 39499-34-8 | [2] |

| Molecular Formula | C₅H₄ClNO₂ | |

| Molecular Weight | 145.54 g/mol | |

| Appearance | Brown, Liquid Oil | [3] |

| Purity | Typically ≥95-98% | [4] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [5] |

| Synonyms | 5-methyl-3-isoxazolecarbonyl chloride | [4] |

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the chloride leaving group. This process is highly efficient for the formation of stable amide and ester linkages, which are fundamental components of many active pharmaceutical ingredients (APIs).[1]

Caption: General reaction pathway for the acylation of nucleophiles.

Reactions with Amines (Amide Formation)

The reaction with primary or secondary amines is robust and widely used to synthesize 5-methylisoxazole-3-carboxamides. These derivatives have shown significant potential in drug development, including as antitubercular agents.[6] The reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.

Reactions with Alcohols (Ester Formation)

Similarly, alcohols react with this compound to form the corresponding esters. This reaction may require slightly elevated temperatures or the use of a catalyst, depending on the steric hindrance and nucleophilicity of the alcohol.

Stability and Decomposition

Understanding the stability of this compound is critical for its successful handling, storage, and use in synthesis.

Moisture Sensitivity and Hydrolysis

The primary stability concern is its extreme sensitivity to moisture.[3] It reacts violently with water in an exothermic hydrolysis reaction to form the parent 5-methylisoxazole-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3] This degradation pathway not only consumes the reactive starting material but also introduces acidic impurities that can complicate subsequent reactions and purifications. The liberation of toxic HCl gas necessitates that the compound be handled in a well-ventilated chemical fume hood at all times.[3]

Caption: The primary decomposition pathway via hydrolysis.

Storage and Handling Recommendations

To mitigate decomposition, this compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5] Refrigeration at 2-8°C is recommended to preserve its integrity over time. All glassware and solvents used in reactions must be scrupulously dried to prevent inadvertent hydrolysis.

Synthesis and Preparation

This compound is typically synthesized from its corresponding carboxylic acid, 5-methylisoxazole-3-carboxylic acid. The most common laboratory method involves chlorination with thionyl chloride (SOCl₂) or oxalyl chloride.

Caption: Workflow for the synthesis of the target acyl chloride.

The use of thionyl chloride is effective and common, often with a catalytic amount of N,N-dimethylformamide (DMF).[7] The reaction proceeds by converting the carboxylic acid to the highly reactive acyl chloride, with the evolution of sulfur dioxide and HCl gases.[7]

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[7][8]

Materials:

-

5-Methylisoxazole-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop)

-

Reaction flask with reflux condenser and drying tube (e.g., CaCl₂)

Procedure:

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube. Ensure all glassware is oven-dried.

-

Charging the Flask: Add 5-methylisoxazole-3-carboxylic acid to the flask, followed by anhydrous toluene to create a suspension.

-

Catalyst Addition: Add a catalytic amount of DMF to the stirred suspension.

-

Reagent Addition: Slowly add thionyl chloride to the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed.

-

Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

-

Work-up: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Product: The resulting crude this compound is a brown oil and can often be used directly in the next step without further purification. For high-purity requirements, distillation under high vacuum can be performed.

Protocol 2: General Procedure for Acylation of an Amine (Amide Formation)

This protocol outlines a general method for synthesizing 5-methylisoxazole-3-carboxamides.[6]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)

-

Reaction flask, addition funnel, and nitrogen/argon line

Procedure:

-

Setup: In a fume hood, add the desired amine and anhydrous DCM to a dry, nitrogen-flushed flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it to an addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired amide.

Safety and Handling

DANGER: this compound is a corrosive material that causes severe skin burns and eye damage.[3] It reacts violently with water and is moisture-sensitive.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[3][5]

-

Handling: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors and liberated HCl gas.[3] Avoid all contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area designated for corrosives.[3] Keep the container tightly closed under an inert atmosphere and away from water and moist air.[3]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[3]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

-

References

-

ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

-

XiXisys. (2025). GHS 11 (Rev.11) SDS: this compound. [Link]

- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 39499-34-8 [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

Spectroscopic Profiling of 5-Methylisoxazole-3-carbonyl chloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Methylisoxazole-3-carbonyl chloride (CAS No. 39499-34-8), a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the spectral properties of this compound for identification, purity assessment, and reaction monitoring.

Introduction: The Significance of this compound

This compound is a reactive acyl chloride featuring a five-membered aromatic heterocycle. This structure is a common motif in a variety of pharmacologically active compounds. The carbonyl chloride group provides a reactive handle for the synthesis of a wide range of derivatives, including amides and esters, which are frequently explored in the development of new therapeutic agents.[1] Accurate and thorough spectroscopic characterization is therefore paramount to ensure the quality of starting materials and the successful synthesis of target molecules.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While extensive searches for experimentally derived spectra have been conducted, the readily available public data is limited. A key publication by Ganesh et al. (2015) describes the synthesis of this compound for use as a starting material; however, it does not provide its detailed spectroscopic characterization.[1][2] Therefore, this guide will present a combination of expected spectral features based on the analysis of closely related structures and predicted data from computational models, providing a robust framework for researchers.

Molecular Structure and Key Physicochemical Properties

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure and fundamental properties.

| Identifier | Value |

| IUPAC Name | 5-methyl-1,2-oxazole-3-carbonyl chloride |

| CAS Number | 39499-34-8 |

| Molecular Formula | C₅H₄ClNO₂ |

| Molecular Weight | 145.54 g/mol |

| Physical Form | Liquid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental spectra in the public domain, the following data is based on predictive models and analysis of similar isoxazole structures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.6 | Singlet | 3H | -CH₃ |

| ~ 6.8 | Singlet | 1H | Isoxazole C4-H |

Causality Behind Assignments:

-

The methyl protons (-CH₃) are attached to the C5 position of the isoxazole ring. Their chemical shift is anticipated to be in the aliphatic region, typically around 2.6 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

The isoxazole ring proton (C4-H) is the sole proton on the heterocyclic ring. Its environment is influenced by the electronegative oxygen and nitrogen atoms, as well as the electron-withdrawing carbonyl chloride group at the adjacent C3 position. This deshielding effect is expected to shift the proton downfield to approximately 6.8 ppm. It will also appear as a singlet due to the lack of neighboring protons.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 12 | -CH₃ |

| ~ 105 | C4 |

| ~ 160 | C3 |

| ~ 175 | C5 |

| ~ 158 | Carbonyl Carbon (-COCl) |

Causality Behind Assignments:

-

The methyl carbon (-CH₃) is expected at the highest field (lowest ppm value) due to its sp³ hybridization.

-

The isoxazole ring carbons (C3, C4, and C5) will be significantly downfield due to their sp² hybridization and the influence of the heteroatoms. The C4 carbon, being adjacent to the electron-withdrawing carbonyl group, is expected to be the most shielded of the ring carbons. The C3 and C5 carbons, being directly bonded to the electronegative oxygen and nitrogen atoms, will be further downfield.

-

The carbonyl carbon (-COCl) is anticipated to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen and the electronegative chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1780 - 1750 | Strong | C=O stretch (acyl chloride) |

| ~ 1620 - 1580 | Medium | C=N stretch (isoxazole ring) |

| ~ 1450 - 1400 | Medium | C=C stretch (isoxazole ring) |

| ~ 1380 - 1360 | Medium | C-H bend (methyl) |

| ~ 1200 - 1000 | Strong | C-O stretch (isoxazole ring) |

| ~ 800 - 700 | Strong | C-Cl stretch |

Causality Behind Assignments:

-

The most characteristic peak will be the strong C=O stretching vibration of the acyl chloride at a high wavenumber (typically 1780-1750 cm⁻¹). This high frequency is a hallmark of acyl chlorides and is a key diagnostic feature.

-

The isoxazole ring vibrations (C=N and C=C stretching) will appear in the double bond region of the spectrum.

-

The presence of the methyl group will be indicated by a C-H bending vibration.

-

The C-O stretching within the isoxazole ring and the C-Cl stretching will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Expected Molecular Ion Peak:

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 145 .

-

Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 147 with an intensity of approximately one-third of the M⁺ peak is also anticipated.

Predicted Fragmentation Pathway:

The primary fragmentation pathway is likely to be the loss of the chlorine radical, followed by the loss of carbon monoxide.

Caption: Predicted primary fragmentation pathway of this compound in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to the ¹H NMR experiment due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

IR Data Acquisition

-

Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Place the plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Label the significant peaks with their wavenumbers.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound based on predicted data and the analysis of related compounds. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for researchers working with this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data in the laboratory.

References

- Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link][1][3]

-

Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Deriva- tives as Antitubercular Agents. Anti-Infective Agents, 13(1), 1-9. Retrieved from [Link][2]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Methylisoxazole-3-carbonyl Chloride

A Senior Application Scientist's Perspective on Methodology, Mechanism, and Safety

Abstract

The conversion of 5-methylisoxazole-3-carboxylic acid to its corresponding acyl chloride is a pivotal activation step in synthetic organic chemistry, unlocking access to a variety of valuable derivatives such as amides, esters, and ketones.[1][2] This guide provides an in-depth analysis of the primary methodologies for this transformation, focusing on the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). We will explore the underlying reaction mechanisms, present detailed experimental protocols, and offer a comparative analysis of these reagents. Crucially, this document emphasizes the causality behind procedural choices and addresses critical safety considerations, including the management of hazardous reagents and the potential formation of toxic byproducts, to ensure both efficiency and safety in the laboratory.

Introduction: The Strategic Importance of Acyl Chlorides

5-Methylisoxazole-3-carbonyl chloride is a highly reactive and versatile building block in medicinal chemistry and materials science.[1][3] The isoxazole motif is a key pharmacophore found in numerous approved drugs. The conversion from the relatively stable 5-methylisoxazole-3-carboxylic acid to the highly electrophilic acyl chloride is a necessary activation step. The fundamental challenge in this conversion is that the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Standard chlorinating agents overcome this by transforming the hydroxyl into a more labile intermediate, thereby facilitating nucleophilic acyl substitution by a chloride ion.[4][5]

The selection of the appropriate chlorinating agent is a critical decision dictated by substrate sensitivity, reaction scale, cost, and safety infrastructure. The most common and effective reagents for this purpose are thionyl chloride and oxalyl chloride, both of which offer the distinct advantage of producing gaseous byproducts that help drive the reaction to completion.[6][7][8]

Comparative Analysis of Synthetic Methodologies

The two most prevalent methods for synthesizing acyl chlorides from carboxylic acids involve thionyl chloride and oxalyl chloride.[8] While both are effective, they differ significantly in their reaction conditions, cost, and handling requirements.

Method A: Thionyl Chloride (SOCl₂)

Thionyl chloride is a powerful, cost-effective reagent widely used for large-scale syntheses.[9] The reaction is typically conducted under harsh conditions, often using neat thionyl chloride at reflux.[10]

Causality and Mechanism:

The reaction proceeds through the formation of a highly reactive acyl chlorosulfite intermediate. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[4][11] This is followed by the expulsion of a chloride ion and subsequent nucleophilic attack of that chloride ion on the activated carbonyl carbon.[5] The thermodynamic driving force for this reaction is the irreversible decomposition of the intermediate into the desired acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[7][11]

Caption: Reaction mechanism of thionyl chloride with a carboxylic acid.

Experimental Protocol: Thionyl Chloride Method

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 5-methylisoxazole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (N₂ or Ar), cautiously add thionyl chloride (3.0-5.0 eq). The thionyl chloride can serve as both the reagent and the solvent.[12] Alternatively, an inert solvent such as toluene can be used.[12]

-

Reaction: Heat the mixture to reflux (approx. 79 °C for neat SOCl₂) and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot in methanol and analyzing the resulting methyl ester formation via TLC or LC-MS.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with an inert, dry solvent like toluene (2-3 times).[9]

-

Purification: The resulting crude this compound is often used directly in the next step. If required, it can be purified by vacuum distillation.

Method B: Oxalyl Chloride ((COCl)₂) with Catalytic N,N-Dimethylformamide (DMF)

For substrates that are sensitive to high temperatures or acidic conditions, the use of oxalyl chloride with a catalytic amount of DMF is the method of choice.[9][13] This reaction is typically performed under much milder conditions, often at room temperature.[10]

Causality and Mechanism:

This process operates via a catalytic cycle initiated by the formation of the Vilsmeier reagent (N,N-dimethylchloroiminium chloride) from the reaction of oxalyl chloride and DMF.[14][15][16] This electrophilic iminium salt is the true activating agent.[17][18] The carboxylic acid adds to the Vilsmeier reagent, creating a highly reactive O-acyl-isourea-like intermediate. This intermediate readily undergoes nucleophilic attack by the chloride ion generated in the first step. The subsequent collapse yields the acyl chloride, regenerates the DMF catalyst, and releases gaseous carbon dioxide (CO₂) and carbon monoxide (CO).[9][14]

Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride/DMF.

Experimental Protocol: Oxalyl Chloride/DMF Method

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a gas outlet connected to a scrubber, suspend 5-methylisoxazole-3-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Catalyst Addition: Add a catalytic amount of dry DMF (e.g., 1-3 mol%) to the suspension.[19]

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 15-30 minutes. Caution: Vigorous gas evolution (CO₂, CO, HCl) will occur.[13]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress until all starting material is consumed.

-

Work-up: The reaction mixture is typically used directly. If isolation is needed, the solvent and volatile byproducts are carefully removed under reduced pressure.

Quantitative Data Summary

| Parameter | Thionyl Chloride Method | Oxalyl Chloride/DMF Method |

| Reagents | SOCl₂ (stoichiometric or excess) | (COCl)₂ (1.2-1.5 eq), DMF (catalytic) |

| Typical Conditions | Reflux (neat or in high-boiling solvent) | 0 °C to Room Temperature in DCM/THF |

| Reaction Time | 2 - 4 hours | 1 - 3 hours |

| Byproducts | SO₂ (g), HCl (g) | CO₂ (g), CO (g), HCl (g) |

| Typical Yields | Good to Excellent | Excellent |

| Key Advantages | Low cost, gaseous byproducts[7][9] | Mild conditions, high yield, clean reaction[9][20] |

| Key Disadvantages | Harsh conditions, potential side reactions | Higher cost, toxic CO byproduct[9] |

Critical Safety and Handling Protocols

Authoritative Insight: The conversion of carboxylic acids to acyl chlorides involves highly reactive and hazardous materials. Adherence to strict safety protocols is non-negotiable.

-

Reagent Handling: Both thionyl chloride and oxalyl chloride are extremely corrosive and moisture-sensitive. They react violently with water to release large quantities of toxic gas (HCl, SO₂).[21][22][23] All manipulations must be conducted in a certified chemical fume hood using appropriate personal protective equipment (PPE), including solvent-resistant gloves, chemical splash goggles, and a face shield.[21][24]

-

Atmospheric Control: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the reagents and product.

-

Byproduct Management: The gaseous byproducts (HCl, SO₂, CO) are toxic and corrosive. The reaction apparatus must be vented to a base scrubber (e.g., a trap containing aqueous sodium hydroxide) to neutralize acidic gases. Carbon monoxide is a colorless, odorless, toxic gas, necessitating a well-ventilated fume hood.[9]

-

A Hidden Danger - DMCC Formation: A critical but often overlooked risk when using DMF with chlorinating agents is the formation of dimethylcarbamoyl chloride (DMCC) as a byproduct.[25] DMCC is a known animal carcinogen and a potential human carcinogen.[25] It is imperative for laboratories using this chemistry to be aware of this potential and, where appropriate, to assess for the presence of DMCC and implement necessary containment measures.[25]

Caption: General experimental workflow for acyl chloride synthesis.

Conclusion and Recommendations

The synthesis of this compound is a robust and essential transformation. The choice between thionyl chloride and oxalyl chloride/DMF should be made based on a careful evaluation of the substrate's stability, the required scale of the reaction, and available safety resources.

-

For large-scale, cost-sensitive syntheses involving robust substrates, thionyl chloride remains a viable and economical option.

-

For laboratory-scale preparations, high-value intermediates, or substrates with sensitive functional groups , the oxalyl chloride/DMF method is unequivocally superior due to its mild conditions and cleaner reaction profile.[9]

Regardless of the chosen method, a comprehensive understanding of the reaction mechanism and unwavering adherence to safety protocols are paramount for the successful and safe execution of this critical synthetic step.

References

- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024).

- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.

- SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.

- Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochlori - Benchchem.

- Getting Towed Uphill - Chemistry LibreTexts. (2022).

- converting carboxylic acids into acyl (acid) chlorides - Chemguide.

- Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023).

- Acid to Acid Chloride - Common Conditions.

- Synthesis Using Vilsmeier Reagents - ResearchGate.

- DMF role in acid chloride formation.

- THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov.

- Vilsmeier–Haack reaction - Wikipedia.

- How to synthesis acid convert into acidchloride ? | ResearchGate. (2018).

- SAFETY DATA SHEET - Spectrum Chemical. (2017).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Vilsmeier-Haack Reaction - Organic Chemistry Portal.

- Vilsmeier-Haack Reaction - Chemistry Steps.

- Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025).

- Oxalyl chloride - Apollo Scientific. (2023).

- Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions - American Chemical Society.

- Thionyl chloride - Safety Data Sheet. (2013).

- Possible syntheses of an acid chloride - Reactivity: substitution at carboxyl.

- Reactions and Applications of Oxalyl Chloride - ChemicalBook. (2024).

- Need help in converting a carboxylic acid to an acyl chloride : r/chemistry - Reddit. (2015).

- This compound;CAS No.:39499-34-8 - ChemShuttle.

- (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (2025).

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022).

- 5-Methylisoxazole-3-carboxylic acid 3405-77-4 - Sigma-Aldrich.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 9. researchgate.net [researchgate.net]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 13. reddit.com [reddit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 18. jk-sci.com [jk-sci.com]

- 19. jcsp.org.pk [jcsp.org.pk]

- 20. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 21. nj.gov [nj.gov]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. westliberty.edu [westliberty.edu]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Characteristics of the Isoxazole Ring in Acyl Chlorides

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can significantly enhance pharmacological properties and therapeutic potential. This guide provides a comprehensive analysis of the key characteristics of the isoxazole ring, with a particular focus on its behavior when functionalized as an acyl chloride. We will delve into the electronic properties, stability, reactivity, and synthetic utility of isoxazole acyl chlorides, offering insights into the causality behind experimental choices and providing validated protocols for their synthesis and manipulation.

The Isoxazole Moiety: A Dichotomy of Stability and Reactivity

The isoxazole ring is an aromatic system, a characteristic that imparts a degree of stability. However, the presence of the weak N-O bond introduces a latent reactivity that can be exploited in synthetic chemistry. This dual nature of stability and controlled lability makes the isoxazole ring a versatile building block in the design of complex molecules and pharmacologically active compounds.

Electronic Properties and Aromaticity

The isoxazole ring is a π-excessive heterocycle, with the oxygen atom acting as an electron donor and the nitrogen atom as an electron acceptor. This electronic distribution influences its reactivity, making it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and substitution pattern. The aromaticity of the isoxazole ring is a key contributor to its overall stability, though it is less aromatic than other five-membered heterocycles like furan or pyrrole.

Stability Profile

The stability of the isoxazole ring is not absolute and is significantly influenced by its substituents and the surrounding chemical environment, particularly pH and temperature.

-

pH-Dependence: The isoxazole ring is generally stable under acidic to neutral conditions. However, it exhibits increased lability under basic conditions, which can promote ring-opening reactions. For instance, studies on the drug leflunomide, which contains an isoxazole ring, have shown that the ring is stable at acidic pH but undergoes cleavage at basic pH, with the rate of degradation increasing with pH.

-

Thermal Stability: While generally stable, the isoxazole ring can undergo thermally induced rearrangements to its more stable isomer, the oxazole ring. This transformation often requires significant energy input.

-

Substitution Effects: The nature and position of substituents on the isoxazole ring can profoundly impact its stability. Electron-withdrawing groups can enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and subsequent ring cleavage. Conversely, electron-donating groups can increase the ring's stability.

Isoxazole Acyl Chlorides: Synthesis and Reactivity

The introduction of an acyl chloride functionality onto the isoxazole ring creates a highly reactive and versatile synthetic intermediate.

Synthesis of Isoxazole Acyl Chlorides

The most common method for preparing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent. This principle is directly applicable to the synthesis of isoxazole acyl chlorides.

Protocol: Synthesis of Isoxazole-4-carbonyl chloride

This protocol outlines the conversion of isoxazole-4-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).

Materials:

-

Isoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend isoxazole-4-carboxylic acid in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 1-3 hours), carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

-

The resulting crude isoxazole-4-carbonyl chloride can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Causality: Thionyl chloride is a highly effective reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product. The use of an inert atmosphere is critical to prevent hydrolysis of the highly reactive acyl chloride by atmospheric moisture.

Reactivity of Isoxazole Acyl Chlorides

Isoxazole acyl chlorides are highly electrophilic and readily react with a variety of nucleophiles. This reactivity is the cornerstone of their utility in organic synthesis.

-

Reaction with Alcohols: Isoxazole acyl chlorides react with alcohols to form the corresponding esters. This reaction is typically fast and exothermic, often proceeding readily at room temperature. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol oxygen attacks the carbonyl carbon of the acyl chloride.

-

Reaction with Amines: The reaction of isoxazole acyl chlorides with primary or secondary amines yields amides. This reaction is generally very vigorous and is a highly efficient method for forming amide bonds. Due to the high reactivity, the reaction is often carried out at low temperatures to control the reaction rate.

-

Friedel-Crafts Acylation: Isoxazole acyl chlorides can be used as acylating agents in Friedel-Crafts reactions to introduce the isoxazole moiety onto aromatic rings. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride and generate a highly electrophilic acylium ion.

Diagram: Reactivity of Isoxazole Acyl Chlorides

Caption: Reactivity of isoxazole acyl chlorides with various nucleophiles.

Controlled Ring Opening of the Isoxazole Nucleus

A key feature of the isoxazole ring is its susceptibility to cleavage under specific conditions, a property that can be strategically employed in multi-step syntheses.

Reductive Cleavage

The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions. This reaction opens the ring to afford β-amino enones or related structures, which are valuable synthetic intermediates.

Base-Mediated Ring Opening

As previously mentioned, the isoxazole ring can be opened under basic conditions. The exact mechanism and resulting products depend on the substitution pattern of the isoxazole and the nature of the base employed. This controlled degradation can be a powerful tool for unmasking latent functionality within a molecule.

Spectroscopic Characterization

The unique structural and electronic features of the isoxazole ring give rise to characteristic spectroscopic signatures.

| Spectroscopic Technique | Key Features of Isoxazole Derivatives |

| ¹H NMR | Protons on the isoxazole ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the substitution pattern and the electronic nature of the substituents. |

| ¹³C NMR | The carbon atoms of the isoxazole ring resonate in the aromatic region (δ 100-170 ppm). The chemical shifts provide valuable information about the electronic environment of each carbon. |

| IR Spectroscopy | Characteristic C=N and C=C stretching vibrations are observed in the 1500-1650 cm⁻¹ region. The C-O stretching vibration is typically found around 1020-1250 cm⁻¹. |

| Mass Spectrometry | Isoxazole derivatives often show a prominent molecular ion peak. Fragmentation patterns can provide information about the substitution pattern and the stability of the ring. |

Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs. Its ability to engage in various non-covalent interactions, coupled with its favorable metabolic profile, makes it an attractive component in drug design. The introduction of an isoxazole acyl chloride functionality provides a reactive handle for the facile synthesis of libraries of compounds for biological screening.

Diagram: The Role of Isoxazole in Drug Discovery

Caption: The central role of the isoxazole ring in drug discovery.

Conclusion

The isoxazole ring, particularly when functionalized as an acyl chloride, represents a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its unique blend of aromatic stability and controlled reactivity allows for its use as both a stable scaffold and a latent source of diverse functionality. A thorough understanding of its electronic properties, stability profile, and reactivity patterns is essential for harnessing its full potential in the design and synthesis of novel chemical entities with significant therapeutic promise.

References

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

- Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84.

-

ResearchGate. (n.d.). Cycloaddition reactions of isocyanides with acyl chlorides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved from [Link]

-

PubMed. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved from [Link]

-

YouTube. (2019, January 3). Friedel-Crafts Acylation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

-

Name of the source. (n.d.). Catalyst-free continuous flow esterification of acid chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

Save My Exams. (2025, March 31). Acyl chlorides and alcohols. Retrieved from [Link]

-

Reddit. (2024, September 14). Acid chloride reaction with amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

An In-depth Technical Guide to 5-Methylisoxazole-3-carbonyl chloride: A Cornerstone Building Block in Modern Medicinal Chemistry

Executive Summary

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the heterocyclic scaffolds, the isoxazole ring system has emerged as a "privileged structure" due to its unique electronic properties, metabolic stability, and ability to engage in diverse biological interactions. This technical guide provides an in-depth analysis of 5-methylisoxazole-3-carbonyl chloride, a highly reactive and versatile intermediate. We will explore its synthesis, reactivity, and critical role as a precursor to the 5-methylisoxazole-3-carboxamide moiety—a pharmacophore present in a wide array of biologically active compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a survey of its application in constructing molecules across various therapeutic areas.

The Strategic Value of the 5-Methylisoxazole Scaffold

The Isoxazole Ring in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique set of physicochemical properties, including a dipole moment and the capacity for hydrogen bonding, which are crucial for molecular recognition at biological targets.[1] Its aromatic nature contributes to the conformational rigidity of the parent molecule, often leading to improved binding affinity. Furthermore, the isoxazole nucleus is generally stable to metabolic degradation, a desirable trait for optimizing pharmacokinetic profiles.

Focus on the 5-Methylisoxazole-3-carboxamide Moiety

When this compound is reacted with a primary or secondary amine, it forms a 5-methylisoxazole-3-carboxamide. This specific scaffold has garnered significant attention for several key reasons:

-

Bioisosteric Potential: The 5-methylisoxazole-3-carboxamide group can act as a bioisostere for other functional groups, such as esters or other aromatic systems.[2][3] This allows chemists to modulate properties like solubility, lipophilicity, and metabolic stability while retaining or enhancing biological activity.[4]

-

Distinct Metabolism: In a notable comparison, the isomeric 5-methylisoxazole-4-carboxamide scaffold (found in the anti-rheumatic drug Leflunomide) is known to undergo metabolic cleavage of the N-O isoxazole bond to form its active metabolite.[5] In contrast, studies on the 5-methylisoxazole-3-carboxamide scaffold indicate that it is less susceptible to this ring-opening, instead being metabolized via amide bond cleavage. This fundamental difference in metabolic fate can lead to distinct pharmacological and toxicological profiles, potentially offering a superior safety margin.[5]

-

Proven Biological Activity: This core is integral to compounds demonstrating a wide range of therapeutic activities, including antitubercular, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][6][7][8]

Synthesis and Chemical Properties

The journey to utilizing this building block begins with the synthesis of its precursor, 5-methylisoxazole-3-carboxylic acid, followed by its conversion to the highly reactive carbonyl chloride.

Synthesis of the Precursor: 5-Methylisoxazole-3-carboxylic Acid

The molecular formula for 5-methylisoxazole-3-carboxylic acid is C₅H₅NO₃, and its molecular weight is approximately 127.10 g/mol .[1] Several synthetic routes are well-established in the literature:

-

Heterocyclization of Dicarbonyls: A classical and widely used method involves the condensation of a 1,3-dicarbonyl compound derivative with hydroxylamine.[1] This approach builds the isoxazole ring from acyclic precursors.

-

Oxidative Cyclization: Another common one-pot synthesis involves the reaction of 2,5-hexanedione with nitric acid.[6][9] The dione undergoes oxidation and subsequent cyclization to form the desired carboxylic acid.

-

1,3-Dipolar Cycloaddition: This elegant approach involves the reaction of nitrile oxides with alkynes to construct the isoxazole core, representing a fundamental strategy in heterocyclic chemistry.[1]

Conversion to this compound: Reagents and Rationale

The conversion of a carboxylic acid to a carbonyl chloride (or acid chloride) is a foundational transformation in organic synthesis. It activates the carboxyl group, turning the hydroxyl into an excellent leaving group and rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Several standard reagents can accomplish this transformation:

-

Thionyl Chloride (SOCl₂): This is the most common and efficient reagent for this purpose. The reaction is often performed neat or in an inert solvent. A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[10][11]

-

Oxalyl Chloride ((COCl)₂): An alternative to thionyl chloride, oxalyl chloride is also highly effective and often used with a catalytic amount of N,N-Dimethylformamide (DMF).[12][13]

-

Phosphorus Chlorides (PCl₅ or PCl₃): While effective, these reagents can sometimes lead to more complex product mixtures and are used less frequently than thionyl or oxalyl chloride.[11]

Chemical Reactivity and Handling Considerations

This compound (MF: C₅H₄ClNO₂, MW: 145.545) is a moisture-sensitive compound. As an acyl chloride, it will readily hydrolyze back to the parent carboxylic acid in the presence of water. Therefore, all reactions should be conducted under anhydrous conditions (e.g., using dry solvents and an inert atmosphere of nitrogen or argon). The compound is typically stored at 2-8°C to maintain its stability. Its primary utility lies in its powerful electrophilicity, making it an excellent acylating agent for a wide range of nucleophiles, most notably amines and alcohols.[14]

Application in Drug Design and Medicinal Chemistry

The Acylation Reaction: Gateway to Novel Amides

The principal application of this compound is its reaction with amines to form stable amide bonds. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the amine coupling partner. This versatility allows for the rapid generation of large libraries of N-substituted-5-methylisoxazole-3-carboxamides for screening and structure-activity relationship (SAR) studies.

Case Studies Across Therapeutic Areas

The 5-methylisoxazole-3-carboxamide scaffold has been successfully incorporated into drug candidates targeting a diverse range of diseases.

-

Antitubercular Agents: Researchers have synthesized series of 5-methylisoxazole-3-carboxamides and evaluated their activity against Mycobacterium tuberculosis H37Rv. Several derivatives, particularly those with phenol substitutions, have shown significant activity, with Minimum Inhibitory Concentrations (MIC) as low as 3.125 μM.[6][7] These compounds were also found to have a good safety profile in cytotoxicity assays against Vero and HepG2 cell lines.[7]

-

Anti-inflammatory and Kinase Inhibition: The scaffold has been explored for its potential as an anti-inflammatory agent and as a core for developing Raf kinase inhibitors for cancer therapy.[1] The ability of the isoxazole ring to modulate biological pathways makes it a promising candidate for these applications.[1]

-

TRPV1 Antagonists: In the search for novel pain therapeutics, detailed SAR studies have been conducted on isoxazole-3-carboxamide derivatives as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[15] Optimization of the amine substituent led to compounds with a requisite balance of potency and solubility, demonstrating antihyperalgesic effects in preclinical models.[15]

-

Ghrelin Receptor Antagonists: A series of isoxazole carboxamides were developed and evaluated as potent antagonists for the ghrelin receptor, highlighting the broad applicability of this scaffold in targeting G-protein-coupled receptors.[16]

Structure-Activity Relationship (SAR) Insights

The ease of derivatization via the carbonyl chloride has facilitated numerous SAR studies. A summary of key findings is presented below.

| Target Receptor/Organism | Amide Substituent (R-group) | Observed Activity Trend | Reference(s) |

| Mycobacterium tuberculosis | Substituted Phenols | Compounds with electron-donating/withdrawing groups on the phenyl ring showed significant activity (MICs of 3.125-6.25 μM). | [6][7] |

| TRPV1 Cation Channel | 1S, 3R-3-aminocyclohexanol | This specific motif provided an optimal balance of antagonist potency and aqueous solubility. | [15] |

| Antibacterial (General) | Varied Aryl and Heteroaryl Amines | Phenol-substituted amides and benzoic acid-substituted amides showed potent activity against B. subtilis and E. coli. | [6] |

| Ghrelin Receptor | Complex Piperidine Derivatives | SAR exploration led to the identification of potent antagonists for the ghrelin receptor. | [16] |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound.

Protocol: Synthesis of this compound from Carboxylic Acid

This protocol describes a standard procedure using thionyl chloride. The resulting product is often used immediately in the subsequent step without purification.

Materials:

-

5-Methylisoxazole-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-5.0 eq)

-

Anhydrous Toluene or Dichloromethane (optional, as solvent)

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methylisoxazole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Carefully add thionyl chloride (2.0-5.0 eq) to the flask at room temperature. A solvent such as anhydrous toluene may be added if desired.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-70°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution (fumes can be bubbled through a basic solution to neutralize).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap between the evaporator and the vacuum pump to capture the corrosive thionyl chloride.

-

Product: The resulting residue is crude this compound, which appears as an oil or low-melting solid. It is typically used directly in the next step without further purification.

Protocol: General Procedure for the Synthesis of N-Substituted-5-methylisoxazole-3-carboxamides

This protocol details the acylation of a representative amine with the in situ generated or purified carbonyl chloride.

Materials:

-

Crude this compound (1.0 eq)

-

Desired primary or secondary amine (1.0-1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Anhydrous base (e.g., Pyridine or Triethylamine (TEA)) (1.5-2.0 eq)

-

Standard glassware for organic synthesis

Procedure:

-

Amine Solution: In a separate flame-dried flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the base (e.g., TEA, 1.5-2.0 eq) in the chosen anhydrous solvent. Cool the solution to 0°C in an ice bath.

-

Acid Chloride Addition: Dissolve the crude this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Purification: Wash the combined organic layers sequentially with dilute HCl (if an acid-scavenging base like pyridine was used), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-substituted-5-methylisoxazole-3-carboxamide. The purity should be confirmed by HPLC, and the structure verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conceptual Workflows

Visualizing the synthesis and application process can aid in project planning and execution.

Caption: Synthetic pathway from carboxylic acid to the final carboxamide product.

Caption: Workflow for utilizing the building block in a drug discovery program.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its straightforward synthesis and predictable reactivity provide a reliable gateway to the 5-methylisoxazole-3-carboxamide scaffold, a pharmacophore with proven value. The key differentiation in its metabolic profile compared to its 4-carboxamide isomer offers a compelling rationale for its exploration in new drug discovery programs. As the demand for novel therapeutics with improved safety and efficacy continues to grow, the intelligent application of versatile and robust building blocks like this compound will remain a critical component of successful research and development endeavors.

References

-

Vijayavitthal, T., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmacy and Pharmaceutical Sciences, 3(11), 2265-2272. [Link]

- US Patent No. US6723855B2. (2004). Method for synthesizing leflunomide.

- World Intellectual Property Organization. (2001). WO2001060363A1 - A method for synthesizing leflunomide.

-

Kier, L. B., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450. [Link]

- World Intellectual Property Organization. (2007). WO2007086076A2 - An improved process for preparation of leflunomide.

-

Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1). [Link]

-

Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. [Link]

-

Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. [Link]

-

Penning, T. D., et al. (2010). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Bioorganic & Medicinal Chemistry Letters, 20(1), 313-317. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. [Link]

-

Pasternak, A., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1201-1204. [Link]

-

Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-898. [Link]

-

Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

-

Lesyk, R., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][17][18]triazino[2,3-c]quinazolines. Pharmaceuticals, 15(10), 1234. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

Sources

- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 2. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem-space.com [chem-space.com]

- 4. drughunter.com [drughunter.com]

- 5. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Buy N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide | 24488-95-7 [smolecule.com]

- 9. guidechem.com [guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

Unlocking the Therapeutic and Technological Potential of 5-Methylisoxazole-3-carbonyl Chloride Derivatives: A Technical Guide to Future Research

Abstract

The 5-methylisoxazole-3-carbonyl chloride scaffold is a privileged heterocyclic motif that serves as a versatile building block in the synthesis of a diverse array of biologically active compounds and functional materials. Its inherent structural features, including the reactive acyl chloride group and the stable isoxazole ring, offer a unique platform for the development of novel derivatives with significant potential in medicinal chemistry, agrochemical science, and materials engineering. This in-depth technical guide provides a comprehensive overview of promising, yet underexplored, research areas for derivatives of this compound. It is intended for researchers, scientists, and drug development professionals seeking to innovate within this chemical space. This guide moves beyond established knowledge to propose novel research hypotheses, detailed experimental workflows, and forward-looking applications, all grounded in scientific integrity and supported by authoritative references.

Introduction: The Versatility of the 5-Methylisoxazole Core

The isoxazole ring system is a cornerstone in medicinal chemistry, present in a variety of FDA-approved drugs.[1] The this compound derivative, in particular, offers a synthetically accessible and highly reactive starting material for the generation of diverse libraries of compounds, primarily through the formation of amide, ester, and other acyl derivatives.[2] The stability of the isoxazole ring, coupled with its ability to engage in various non-covalent interactions, makes it an attractive pharmacophore.[3][4] This guide will explore three key frontiers for the application of its derivatives: novel therapeutic agents, next-generation agrochemicals, and advanced functional materials.

Frontier 1: Novel Therapeutic Agents

The established broad-spectrum biological activity of isoxazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, provides a fertile ground for the discovery of novel therapeutics with improved efficacy and specificity.[3][5]

Anticancer Therapeutics: Targeting Key Signaling Pathways

While the anticancer potential of isoxazoles is recognized, a significant opportunity lies in the rational design of derivatives targeting specific and often challenging oncogenic pathways.[1][5]

Hypothesis: Derivatives of 5-methylisoxazole-3-carboxamide can be designed to simultaneously inhibit Heat Shock Protein 90 (HSP90) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), offering a synergistic approach to overcoming drug resistance in non-small cell lung cancer (NSCLC).

Causality: EGFR is a client protein of the HSP90 chaperone machinery.[6][7] In many cancers, including NSCLC, resistance to EGFR-TK inhibitors (EGFR-TKIs) can arise from EGFR amplification.[6] By inhibiting HSP90, the stability of both wild-type and mutant EGFR is compromised, leading to its degradation.[7] A single molecule capable of inhibiting both the kinase activity of EGFR and the stabilizing function of HSP90 could offer a more durable therapeutic response.

Experimental Workflow:

-

Synthesis: A library of N-aryl and N-heteroaryl-5-methylisoxazole-3-carboxamides will be synthesized. The aromatic and heteroaromatic amines will be selected based on their known interactions with the ATP-binding pockets of HSP90 and EGFR-TK.

-

In Vitro Kinase Assays: The synthesized compounds will be screened for their inhibitory activity against both HSP90 and EGFR-TK using commercially available assay kits.

-

Cell-Based Assays: Lead compounds will be evaluated for their anti-proliferative activity in NSCLC cell lines with varying EGFR mutation statuses and resistance profiles.

-

Western Blot Analysis: The effect of lead compounds on the expression levels of total and phosphorylated EGFR, as well as downstream signaling proteins like Akt and ERK, will be assessed.[8]

-

Structure-Activity Relationship (SAR) Studies: The relationship between the chemical structure of the derivatives and their biological activity will be systematically analyzed to guide the optimization of lead compounds.

Logical Relationship of the Proposed Dual Inhibition Strategy

Caption: Targeted inhibition of the JNK signaling cascade.

Frontier 2: Next-Generation Agrochemicals

The isoxazole scaffold is present in several commercial pesticides. [1]Derivatives of this compound represent a promising starting point for the discovery of novel herbicides and fungicides with new modes of action or improved efficacy against resistant pests.

Herbicides: Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Hypothesis: By incorporating specific structural motifs known to interact with the active site of HPPD, novel 5-methylisoxazole-3-carboxanilide derivatives can be developed as potent herbicides.

Causality: HPPD is a validated target for bleaching herbicides. [9][10]The active site of HPPD can accommodate a variety of chemical scaffolds. By designing 5-methylisoxazole-3-carboxanilides that mimic the binding of known HPPD inhibitors, it is possible to create new herbicidal compounds.

Experimental Workflow:

-

Molecular Modeling and Design: Docking studies will be performed to guide the design of carboxanilide derivatives with optimal interactions with the HPPD active site.

-

Synthesis: The designed compounds will be synthesized via the reaction of this compound with various substituted anilines.

-

In Vitro HPPD Inhibition Assay: The inhibitory activity of the synthesized compounds against HPPD will be determined.

-

Whole-Plant Greenhouse Screens: The herbicidal efficacy of the compounds will be evaluated on a panel of important weed species.

Fungicides: Targeting Succinate Dehydrogenase (SDH)

Hypothesis: 5-Methylisoxazole-3-carboxamide derivatives can be developed as effective succinate dehydrogenase inhibitor (SDHI) fungicides for the control of major plant pathogens.

Causality: SDHI fungicides are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi. The carboxamide moiety is a key pharmacophore in many SDHI fungicides. By combining this with the 5-methylisoxazole core, novel SDHI fungicides with potentially different spectrum of activity or improved resistance profiles can be discovered.

Experimental Workflow:

-

Synthesis: A library of 5-methylisoxazole-3-carboxamides will be synthesized, focusing on N-substituents known to be favorable for SDHI activity.

-